![molecular formula C13H9ClO3 B14270460 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione CAS No. 180996-02-5](/img/structure/B14270460.png)
2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,5-diene-1,4-dione core with a 5-chloro-2-hydroxyphenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with cyclohexa-2,5-diene-1,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene system to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and hydroxy positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated cyclohexadiene derivatives. Substitution reactions can introduce various functional groups at the chloro and hydroxy positions .
科学的研究の応用
2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the chloro and hydroxy substituents, which can participate in hydrogen bonding and other interactions .
類似化合物との比較
Similar Compounds
2,5-Dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with two chloro substituents.
2-Hydroxy-5-chlorobenzophenone: Contains a similar hydroxy and chloro substitution pattern but with a different core structure
Uniqueness
2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both a diene and a quinone system.
特性
CAS番号 |
180996-02-5 |
|---|---|
分子式 |
C13H9ClO3 |
分子量 |
248.66 g/mol |
IUPAC名 |
2-[(5-chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H9ClO3/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16H,5H2 |
InChIキー |
ATZWNEYTNCGKEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC2=CC(=O)C=CC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
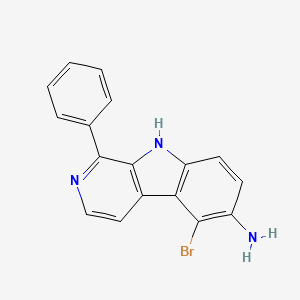

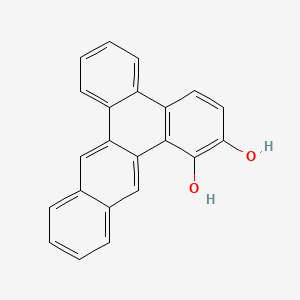

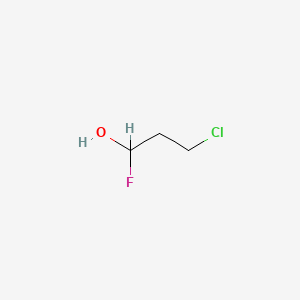
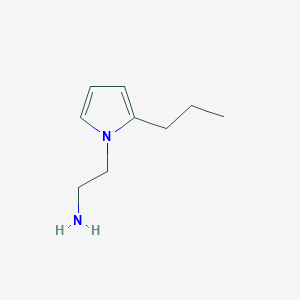
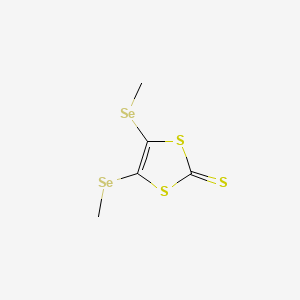

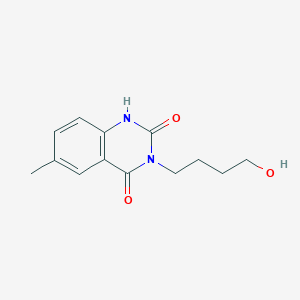
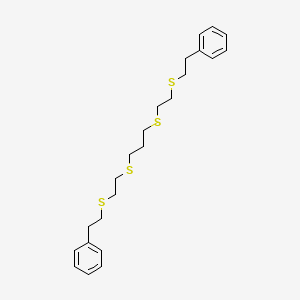
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
